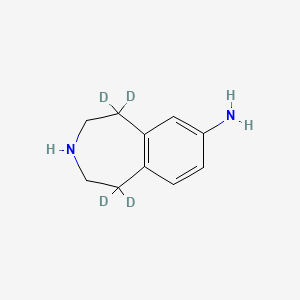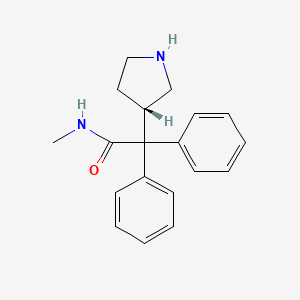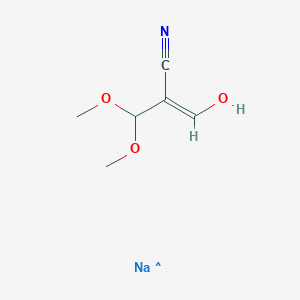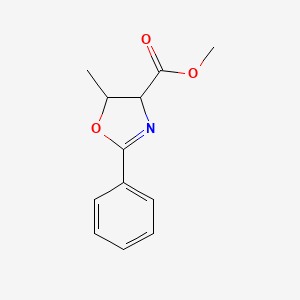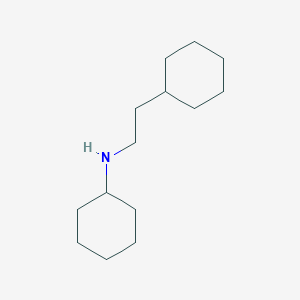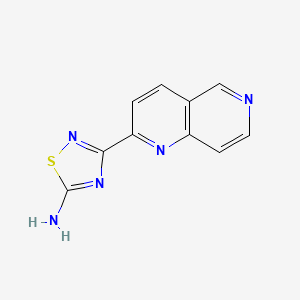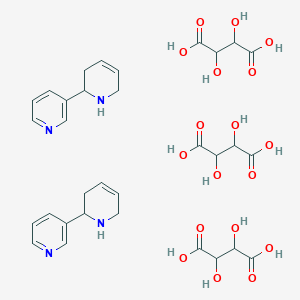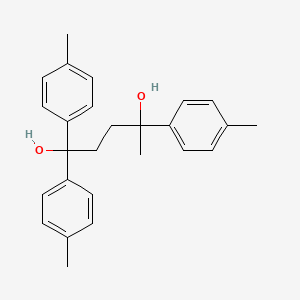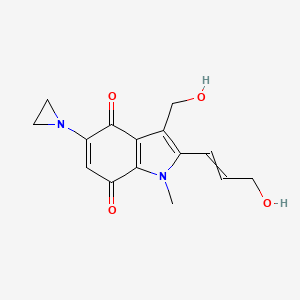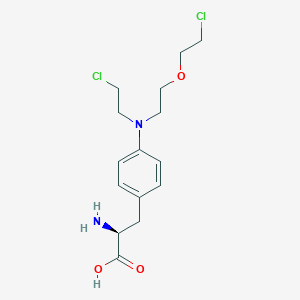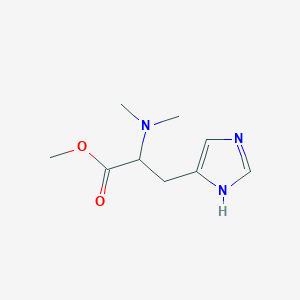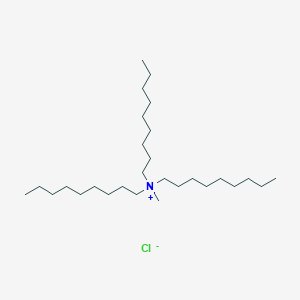
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is a quaternary ammonium compound with the molecular formula C28H60ClN. It is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
The synthesis of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of N,N-dinonylmethylamine with nonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amine and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is employed in cell membrane studies due to its surfactant properties.
Industry: It is used in the formulation of detergents, disinfectants, and emulsifiers.
Mechanism of Action
The mechanism of action of 1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride is primarily based on its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as a disinfectant and in various biological applications.
Comparison with Similar Compounds
1-Nonanaminium, N-methyl-N,N-dinonyl-, chloride can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share surfactant properties, this compound is unique due to its longer alkyl chains, which enhance its hydrophobic interactions and make it more effective in certain applications.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds vary in their alkyl chain lengths and specific applications, but they all function as surfactants and disinfectants.
Properties
CAS No. |
95452-55-4 |
|---|---|
Molecular Formula |
C28H60ClN |
Molecular Weight |
446.2 g/mol |
IUPAC Name |
methyl-tri(nonyl)azanium;chloride |
InChI |
InChI=1S/C28H60N.ClH/c1-5-8-11-14-17-20-23-26-29(4,27-24-21-18-15-12-9-6-2)28-25-22-19-16-13-10-7-3;/h5-28H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GKBOJAOPTGUUFG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[N+](C)(CCCCCCCCC)CCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


